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UDP-6-sulfoquinovose(3-) -

UDP-6-sulfoquinovose(3-)

Catalog Number: EVT-1594997
CAS Number:
Molecular Formula: C15H21N2O19P2S-3
Molecular Weight: 627.3 g/mol
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Product Introduction

Description
UDP-6-sulfoquinovose(3-) is trianion of UDP-6-sulfoquinovose arising from deprotonation of diphosphate and sulfonate OH groups; major species at pH 7.3. It derives from a quinovose. It is a conjugate base of an UDP-6-sulfoquinovose.
Overview

UDP-6-sulfoquinovose(3-) is a significant compound in the biosynthesis of sulfolipids, particularly in plants and photosynthetic bacteria. It is a sulfonic acid derivative of glucose, characterized by the introduction of a sulfonic acid group through the action of the enzyme UDP-sulfoquinovose synthase. This compound plays a crucial role in maintaining the structural and functional integrity of photosynthetic membranes.

Source and Classification

UDP-6-sulfoquinovose(3-) is derived from UDP-glucose through a series of enzymatic reactions involving sulfite. The primary source of this compound is the archaeon Sulfolobus acidocaldarius, which possesses the gene cluster responsible for its biosynthesis. The enzyme UDP-sulfoquinovose synthase, specifically the Agl3 variant, catalyzes the conversion of UDP-glucose and sulfite into UDP-6-sulfoquinovose(3-) .

Classification
  • Chemical Class: Nucleotide sugar
  • IUPAC Name: Uridine 5'-diphosphate 6-sulfoquinovose
  • Molecular Formula: C15H24N2O19P2S
  • Molecular Weight: 564.4 g/mol
Synthesis Analysis

Methods

The biosynthesis of UDP-6-sulfoquinovose(3-) involves several enzymatic steps:

  1. Phosphorylation: Glucose is phosphorylated to form glucose-6-phosphate.
  2. Conversion to UDP-glucose: Glucose-6-phosphate is converted to UDP-glucose by the enzyme dTDP-glucose pyrophosphorylase.
  3. Sulfation: The key step involves the enzyme UDP-sulfoquinovose synthase (Agl3), which catalyzes the reaction between UDP-glucose and sulfite.

Technical Details

The enzymatic activity of Agl3 has been confirmed through various assays, including high-performance liquid chromatography and mass spectrometry, which demonstrated its ability to convert UDP-glucose and sulfite into UDP-6-sulfoquinovose(3-) with a conversion efficiency of approximately 11% under specific assay conditions .

Molecular Structure Analysis

Structure

UDP-6-sulfoquinovose(3-) consists of a uridine base linked to a diphosphate group and a sulfoquinovose sugar moiety. The sulfonate group is attached to the 6th carbon of the quinovose ring.

Data

  • InChI Key: FQANCGQCBCUSMI-JZMIEXBBSA-K
  • Canonical SMILES: C1=CN(C(=O)NC1=O)[C@H]2C@@HO
Chemical Reactions Analysis

Reactions

The primary reaction involving UDP-6-sulfoquinovose(3-) is its formation from UDP-glucose and sulfite, catalyzed by Agl3. This reaction can be described as follows:

UDP glucose+sulfiteAgl3UDP 6 sulfoquinovose 3 \text{UDP glucose}+\text{sulfite}\xrightarrow{\text{Agl3}}\text{UDP 6 sulfoquinovose 3 }

Technical Details

The reaction mechanism involves several steps:

  1. NAD+ Binding: A cofactor NAD+ binds to Agl3, facilitating electron transfer during the reaction.
  2. Dehydration: The hydroxyl group at C-6 of UDP-glucose is released, forming an enol intermediate.
  3. Sulfite Addition: Sulfite is subsequently added to form the sulfonic acid group on the sugar moiety.
Mechanism of Action

The mechanism of action for UDP-6-sulfoquinovose(3-) synthesis involves:

  1. Enzyme Activation: The enzyme Agl3 undergoes conformational changes upon substrate binding.
  2. Electron Transfer: Rapid initial electron transfer between UDP-glucose and NAD+ occurs, which is crucial for subsequent reactions.
  3. Formation of Sulfonate Group: The final product formation involves nucleophilic attack by sulfite on the activated sugar intermediate.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; stability at neutral pH (7.0)

Chemical Properties

  • pKa Values: Relevant for understanding its behavior in biological systems; typically around 7.3 for sulfonate groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
Applications

UDP-6-sulfoquinovose(3-) has several scientific applications:

  1. Biosynthesis Studies: Used to study sulfolipid biosynthesis pathways in plants and algae.
  2. Structural Biology: Important for understanding membrane structures in photosynthetic organisms.
  3. Biochemical Research: Investigated for its role in cellular processes involving sulfolipids, which are essential for membrane integrity and function.

This comprehensive analysis highlights the significance of UDP-6-sulfoquinovose(3-) in both biochemical pathways and its potential applications in research related to plant biology and membrane biochemistry.

Enzymatic Biosynthesis and Catalytic Mechanisms

Structural and Functional Analysis of UDP-Sulfoquinovose Synthases (Agl3/SQD1)

UDP-sulfoquinovose synthases (e.g., Agl3 in Sulfolobus acidocaldarius and SQD1 in Arabidopsis thaliana) belong to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by conserved structural motifs essential for their catalytic function. These enzymes catalyze the formation of UDP-sulfoquinovose (UDP-SQ), the activated precursor of sulfoquinovose (6-sulfo-6-deoxy-D-glucose), which is incorporated into sulfolipids and glycoconjugates across archaea, bacteria, and plants [1] [2].

Conserved Rossmann-Fold Domains and NAD+ Binding Motifs

Both Agl3 and SQD1 exhibit a bi-domain architecture with a central Rossmann fold that facilitates NAD+ cofactor binding. The Rossmann fold's signature G-XX-G-XX-G motif anchors the NAD+ pyrophosphate group, positioning the nicotinamide ring for hydride transfer. Unlike canonical SDR enzymes, SQD1 replaces the typical T-G-X-X-X-G-X-G Rossmann fingerprint with a G-XX-G-XX-G variant, yet retains high-affinity NAD+ binding [1] [2]. Agl3 similarly binds NAD+ irreversibly, with the cofactor participating in a concentration-dependent manner during redox steps [1] [3].

Catalytic Triad Residues (Thr-Tyr-Lys) and Mutational Studies

The catalytic triad (Thr, Tyr, Lys) is conserved across SDR-type UDP-sulfoquinovose synthases and is critical for proton transfer and substrate activation:

  • Tyr182 (SQD1 numbering) acts as a general base, abstracting a proton from UDP-glucose's C4 hydroxyl during oxidation.
  • Lys186 stabilizes the transition state and the NAD+ carbonyl group.
  • Thr145 orients the UDP-glucose substrate.

Mutational studies on Agl3 confirm that alanine substitutions of these residues abolish activity. For example:

  • Y180F (Agl3 equivalent to SQD1's Tyr182) reduces activity by >95%.
  • K184A eliminates dehydration and sulfite incorporation [1] [3].

Divergent Evolution of Agl3 in Archaea vs. SQD1 in Eukaryotes

Despite shared catalytic machinery, Agl3 and SQD1 exhibit evolutionary divergence in substrate handling and oligomerization:

  • SQD1 functions in complex with ferredoxin-dependent glutamate synthase in plants, complicating its in vitro characterization [1] [2].
  • Agl3 operates independently in S. acidocaldarius and demonstrates broader substrate promiscuity, converting UDP-glucose to UDP-4-keto-glucose-5,6-ene even in the absence of sulfite [1] [3].Phylogenetic analyses suggest early divergence, with Agl3 retaining features of ancestral dehydratases involved in deoxy sugar biosynthesis [1] [5].

Table 1: Catalytic Triad Residues in UDP-Sulfoquinovose Synthases

EnzymeOrganismThrTyrLysFunctional Role
SQD1Arabidopsis thalianaT145Y182K186Proton transfer, transition-state stabilization
Agl3Sulfolobus acidocaldariusT147Y180K184Substrate orientation, redox catalysis
dTDP-glucose dehydrataseStreptomyces spp.S124Y149K153Dehydration of dTDP-glucose to 4-keto-6-deoxy intermediate [4] [6]

Reaction Pathway Elucidation

NAD+-Dependent Oxidation/Dehydration/Enolization Steps

The biosynthesis of UDP-sulfoquinovose follows a four-step mechanism initiated by NAD+-dependent oxidation:

  • Oxidation: UDP-glucose undergoes dehydrogenation at C4, forming UDP-4-keto-D-glucose and NADH.
  • Dehydration: Elimination of the C5/C6 hydroxyl generates UDP-4-keto-D-glucose-5,6-ene.
  • Enolization: Keto-enol tautomerization stabilizes the conjugated system.
  • Sulfite Addition: Nucleophilic attack by sulfite at C6, followed by reduction [1] [3].

Deuterium labeling confirms that dehydration occurs exclusively from the enol tautomer of UDP-4-keto-glucose. In D₂O buffers, a solvent-derived deuteron is incorporated at C5, demonstrating stereospecific reprotonation [1] [4].

Sulfite Incorporation Mechanisms and Intermediate Characterization

Sulfite (SO₃²⁻) incorporation is a hallmark of UDP-sulfoquinovose synthases. In Agl3, sulfite attacks the C6 carbon of the UDP-4-keto-D-glucose-5,6-ene intermediate, forming a C6-sulfonate adduct. This intermediate was characterized via ¹H/¹³C-NMR spectroscopy:

  • ¹H-NMR: Loss of H6/H6' signals (δ 3.6–3.8 ppm) and appearance of olefinic H5 (δ 5.9 ppm).
  • ¹³C-NMR: C5/C6 alkene resonances at δ 132.1 ppm (C5) and δ 145.7 ppm (C6) [1] [3].

Without sulfite, Agl3 accumulates UDP-4-keto-D-glucose-5,6-ene, confirming its role as the electrophilic acceptor for sulfite. By contrast, plant SQD1 requires sulfite for significant turnover, suggesting tighter coupling of dehydration and sulfonation steps [1] [2].

Table 2: Key Intermediates in UDP-Sulfoquinovose Biosynthesis

IntermediateStructureDetection MethodRole in Pathway
UDP-4-keto-D-glucoseUDP-β-D-gluco-hexodialdoseNADH formation (340 nm)Initial oxidation product
UDP-4-keto-D-glucose-5,6-eneUDP-4-ketoglucal¹H/¹³C-NMR (δ 5.9 ppm, H5)Electrophile for sulfite addition
UDP-sulfoquinovoseUDP-6-sulfo-D-quinovoseMS (m/z 610.2 [M-H]⁻)Glycosyl donor for sulfolipids [1] [3] [7]

Deuterium-Labeling Studies on Substrate Reprotonation

Deuterium tracing has clarified the reprotonation stereochemistry during dehydration:

  • Using [5-²H]-UDP-glucose, Agl3 transfers deuterium to NAD+ during oxidation, detected as NAD²H via UV spectroscopy.
  • In the reverse reaction, NAD²H reduces the 4-keto group of UDP-4-keto-glucose-5,6-ene, delivering deuterium to C5 of the product [1] [6].This confirms a trans-diaxial elimination mechanism typical of SDR dehydratases, where Tyr180 abstracts the C5 proton concurrent with C6-OH departure [1] [4].

Compounds Mentioned

  • UDP-6-sulfoquinovose(3-)
  • UDP-glucose
  • UDP-4-keto-D-glucose
  • UDP-4-keto-D-glucose-5,6-ene
  • NAD+
  • NADH
  • Sulfite (SO₃²⁻)
  • 6-sulfo-D-quinovose [7]

Properties

Product Name

UDP-6-sulfoquinovose(3-)

IUPAC Name

[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonate

Molecular Formula

C15H21N2O19P2S-3

Molecular Weight

627.3 g/mol

InChI

InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/p-3/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

FQANCGQCBCUSMI-JZMIEXBBSA-K

Synonyms

UDP-sulfoquinovose
uridine diphosphate sulfoquinovose

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CS(=O)(=O)[O-])O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)[O-])O)O)O)O)O

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